molecular formula C8H17NO B13836022 2-Butanone, 3-[(2-methylpropyl)amino]-

2-Butanone, 3-[(2-methylpropyl)amino]-

Cat. No.: B13836022
M. Wt: 143.23 g/mol
InChI Key: WPKLNUBTYIQILY-UHFFFAOYSA-N
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Description

3-(2-Methylpropylamino)butan-2-one is an organic compound that belongs to the class of amines It features a butanone backbone with an amino group substituted at the third carbon and a 2-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with 2-methylpropylamine in the presence of a catalytic amount of hydrochloric acid. The reaction is typically carried out in a solvent such as toluene under reflux conditions. The water generated during the reaction is removed using a Dean-Stark apparatus, and the product is purified by distillation .

Industrial Production Methods

On an industrial scale, the production of 3-(2-Methylpropylamino)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropylamino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methylpropylamino)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-(2-Methylpropylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical transformations. It may also interact with enzymes and receptors, influencing biological pathways and exerting its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropylamino)butan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(2-Methylpropylamino)butan-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The presence of both the amino and ketone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(2-methylpropylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-6(2)5-9-7(3)8(4)10/h6-7,9H,5H2,1-4H3

InChI Key

WPKLNUBTYIQILY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C(=O)C

Origin of Product

United States

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